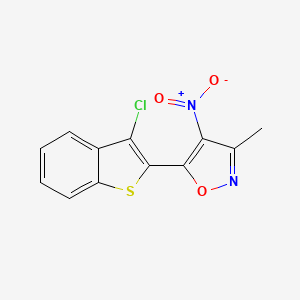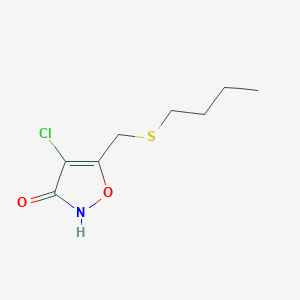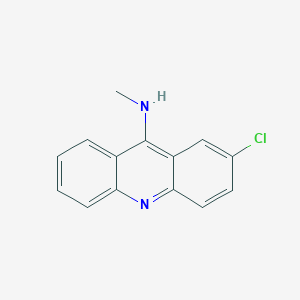
2-Chloro-N-methylacridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-methylacridin-9-amine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
准备方法
The synthesis of 2-Chloro-N-methylacridin-9-amine typically involves the reaction of acridine derivatives with chlorinating agents and methylating agents under controlled conditions. One common method involves the chlorination of acridine followed by methylation using methylamine . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-Chloro-N-methylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include chlorinating agents (e.g., thionyl chloride), methylating agents (e.g., methyl iodide), and various solvents (e.g., dichloromethane, ethanol). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
2-Chloro-N-methylacridin-9-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other acridine derivatives and as a reagent in various organic reactions.
作用机制
The mechanism of action of 2-Chloro-N-methylacridin-9-amine involves its interaction with biological targets such as DNA and enzymes. The compound’s planar ring structure allows it to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent.
相似化合物的比较
2-Chloro-N-methylacridin-9-amine can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its use as a DNA intercalator and fluorescent probe.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications in scientific research and industry.
属性
CAS 编号 |
61981-66-6 |
|---|---|
分子式 |
C14H11ClN2 |
分子量 |
242.70 g/mol |
IUPAC 名称 |
2-chloro-N-methylacridin-9-amine |
InChI |
InChI=1S/C14H11ClN2/c1-16-14-10-4-2-3-5-12(10)17-13-7-6-9(15)8-11(13)14/h2-8H,1H3,(H,16,17) |
InChI 键 |
OGWPKFYGMQCDNO-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


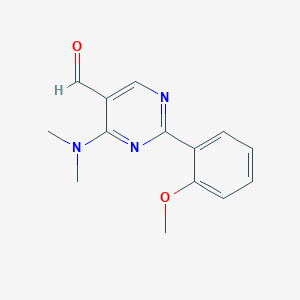
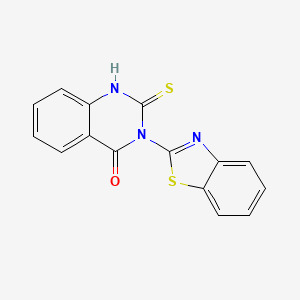
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
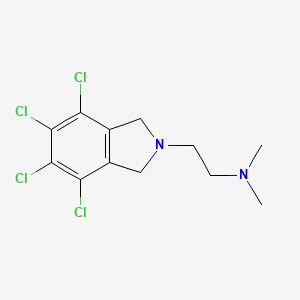

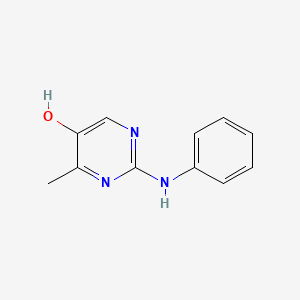
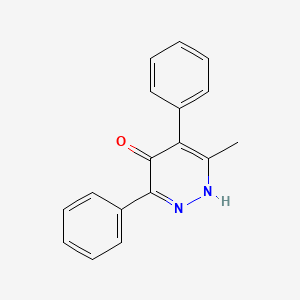
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
